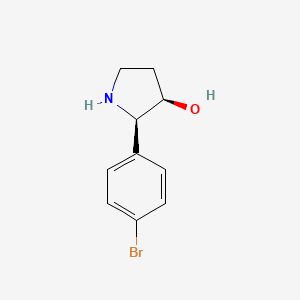

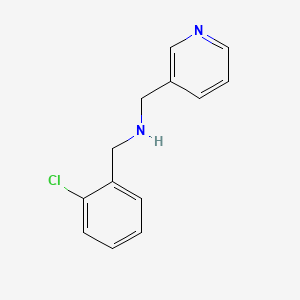

![molecular formula C20H20O5S B2767355 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one CAS No. 865656-26-4](/img/structure/B2767355.png)

3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Based on the available information, the synthesis of compounds similar to “3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one” involves reactions of arenes that involve attack on the carbon atoms of the aromatic ring . For example, the synthesis of (4-tert-butylphenyl)ethanone illustrates this as well as the sequential use of alkylation and acylation reactions .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .Scientific Research Applications

Antibacterial Applications

Research indicates that derivatives of chromen-2-one, including those related to the 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one structure, have exhibited significant antibacterial activity. For instance, Behrami and Dobroshi (2019) synthesized compounds related to 4-hydroxy-chromen-2-one and tested their antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds showed high levels of bacteriostatic and bactericidal activity, suggesting the potential of chromen-2-one derivatives in antibacterial applications (Behrami & Dobroshi, 2019).

Enzyme Inhibition

Another study by Alpegiani et al. (1994) explored cephem sulfones, including tert-butyl and phenyl ketones derived from 4-carboxycephem, for their ability to inhibit human leukocyte elastase (HLE). These compounds, through modification and functionalization, showed potent biochemical activity and stability, suggesting their utility in developing HLE inhibitors (Alpegiani et al., 1994).

Organic Synthesis and Catalysis

In the realm of synthetic organic chemistry, compounds like this compound serve as key intermediates or catalysts in various reactions. For example, synthetic protocols leveraging aryl bromides, similar to the structure of our compound of interest, have been developed for constructing thiol end-capped molecular wires, showcasing the utility of such compounds in molecular electronics and organic synthesis (Stuhr-Hansen et al., 2005).

Fluorescent Probes and Sensing

Compounds structurally related to this compound have also been investigated for their potential as fluorescent probes. A study by Hu et al. (2014) developed a fluorescent probe based on coumarin, demonstrating significant emission shifts upon binding with Zn2+ ions. This indicates the potential for such compounds in environmental monitoring, water treatment, and bio-imaging applications (Hu et al., 2014).

properties

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5S/c1-20(2,3)14-8-10-15(11-9-14)26(22,23)17-12-13-6-5-7-16(24-4)18(13)25-19(17)21/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWNYCCITBAOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)

![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)

![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)

![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)

![3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2767291.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)